molecular formula C25H25NO6 B14918996 2-ethoxy-2-oxo-1-phenylethyl 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate

2-ethoxy-2-oxo-1-phenylethyl 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate

Cat. No.: B14918996
M. Wt: 435.5 g/mol
InChI Key: QGBSTFRTQTXPJH-UHFFFAOYSA-N
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Description

2-ethoxy-2-oxo-1-phenylethyl 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate is a complex organic compound known for its unique structure and potential applications in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-2-oxo-1-phenylethyl 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate typically involves multi-step organic reactions. One common method includes the esterification of 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid with 2-ethoxy-2-oxo-1-phenylethanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-2-oxo-1-phenylethyl 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid or bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of substituted benzoate esters .

Scientific Research Applications

2-ethoxy-2-oxo-1-phenylethyl 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethoxy-2-oxo-1-phenylethyl 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-ethoxy-2-oxo-1-phenylethyl 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate lies in its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry and drug development .

Properties

Molecular Formula

C25H25NO6

Molecular Weight

435.5 g/mol

IUPAC Name

(2-ethoxy-2-oxo-1-phenylethyl) 3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoate

InChI

InChI=1S/C25H25NO6/c1-2-31-25(30)21(16-9-4-3-5-10-16)32-24(29)17-11-8-12-18(15-17)26-22(27)19-13-6-7-14-20(19)23(26)28/h3-5,8-12,15,19-21H,2,6-7,13-14H2,1H3

InChI Key

QGBSTFRTQTXPJH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)OC(=O)C2=CC(=CC=C2)N3C(=O)C4CCCCC4C3=O

Origin of Product

United States

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